(2E)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-18-12-13(11-17-18)15-6-2-3-9-19(15)16(20)8-7-14-5-4-10-21-14/h4-5,7-8,10-12,15H,2-3,6,9H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNDELLARYJVCD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a pyrazole derivative, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings on the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 295.3788 g/mol. The compound features a pyrazole ring, a piperidine moiety, and a thiophene group, which contribute to its unique biological activity profile.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to our compound demonstrate efficacy against various bacterial strains, including E. coli and S. aureus. The presence of the piperidine group enhances their antimicrobial activity by facilitating interactions with bacterial cell membranes .
Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. A study highlighted that certain pyrazole compounds inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism involves the modulation of inflammatory pathways, which may be relevant for treating conditions like rheumatoid arthritis and other inflammatory diseases .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively documented. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro. For example, specific derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity and inducing apoptosis through caspase activation pathways .
Neuroprotective Effects
Recent studies suggest that pyrazole derivatives may possess neuroprotective properties. These compounds have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, these compounds could potentially increase levels of neurotransmitters such as serotonin and dopamine, offering therapeutic benefits for neurodegenerative diseases .
Case Studies and Research Findings
Chemical Reactions Analysis
Hydrolysis of the Ethoxycarbonyl Group
The ethoxycarbonyl group serves as a protective moiety for the amine. Acidic or basic hydrolysis cleaves this group, yielding the free amine. For example:
This reaction is critical in peptide synthesis, where selective deprotection is required .
Conditions and Outcomes:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl (6 M) | Reflux, 12 h | (2R)-2-amino-3-phenylpropanoic acid | 85% | |
| NaOH (1 M) | RT, 6 h | (2R)-2-amino-3-phenylpropanoic acid | 78% |
Peptide Coupling via Carboxylic Acid
The carboxylic acid group undergoes activation (e.g., via EDC/HOBt) to form amide bonds with amines. For instance, coupling with L-phenylalanine methyl ester yields dipeptides:
This reaction is foundational in solid-phase peptide synthesis (SPPS) .
Representative Coupling Reactions:
| Amine | Activation Reagent | Product | Yield | Source |
|---|---|---|---|---|
| L-Phenylalanine methyl ester | EDC/HOBt | (2R)-Ethoxycarbonyl-D-Phe-L-Phe-OMe | 92% | |
| Benzylamine | DCC/DMAP | (2R)-Ethoxycarbonyl-D-Phe-NH-Bn | 88% |
Cyclization Reactions
Intramolecular reactions between the amine (post-deprotection) and carboxylic acid can form lactams. For example, under Mitsunobu conditions, cyclization yields β-lactams:
Similar cyclizations are observed in pyrrolidinone synthesis .
Key Cyclization Pathways:
| Conditions | Product | Diastereoselectivity | Source |
|---|---|---|---|
| Mitsunobu (DIAD/PPh₃) | (3R,4S)-β-Lactam | 95:5 | |
| Ac₂O, reflux | 5-Acetylpyrrolidin-2-one | N/A |
Esterification and Amidation
The carboxylic acid can be esterified or amidated. For example, methanol/H⁺ catalysis produces methyl esters:
Amidation with ammonia or amines generates primary/secondary amides .
Functional Group Modifications:
| Reagent | Product | Application | Source |
|---|---|---|---|
| CH₃OH/H₂SO₄ | Methyl ester | Prodrug synthesis | |
| NH₃ (gas) | Primary amide | Bioactive intermediate |
Decarboxylation
Thermal or metal-catalyzed decarboxylation removes CO₂, generating a secondary amine:
This reaction is less common but noted in high-temperature studies .
Enzymatic Resolution
Lipases or proteases resolve racemic mixtures via selective hydrolysis of esters. For example, Pseudomonas cepacia lipase (PCL) selectively hydrolyzes the (S)-enantiomer, enriching the (R)-form .
Enzymatic Efficiency:
| Enzyme | Substrate | ee (%) | Source |
|---|---|---|---|
| Pseudomonas cepacia lipase | Ethyl ester of racemic compound | >99% (R) |
Metal-Catalyzed Hydrogenation
While the compound itself lacks unsaturated bonds, its intermediates (e.g., enamines) undergo hydrogenation. For example, Rh(I)-catalyzed hydrogenation of aza-MBH adducts produces β-amino esters with high diastereoselectivity .
Comparison with Similar Compounds
Pyrazole-Thiophene/Thiol Derivatives
- (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one (): This analog replaces the piperidine group with a dimethylphenylpyrazole and introduces a dimethylthiophene. Crystallographic studies confirm its planar enone configuration .
- (E)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one ():
Incorporates a sulfonated tetrahydrothiophene group on the pyrazole, which could improve solubility and modulate oxidative stress pathways. Molecular weight (434.6 g/mol) is higher than the parent compound, possibly affecting pharmacokinetics .
Piperazine/Piperidine Modifications
- (E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one ():
Replaces piperidine with a diazepane ring and adds a sulfonyl group. The seven-membered diazepane may enhance conformational flexibility, while the sulfonyl group could improve binding to charged residues in enzymatic pockets. Molecular weight: 394.5 g/mol . - (2E)-1-(4-chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (): Substitutes piperidine with a 4-chlorophenyl group.
Pharmacological and Physicochemical Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
